Lipophilicity (LogP) Comparison: Modulated Hydrophobicity for Tailored Formulation
3-[Hydroxy(propoxy)phosphoryl]propanoic acid exhibits a computed XLogP3-AA value of -0.7, placing its lipophilicity between the more polar 3-phosphonopropionic acid (XLogP3-AA -2.1) and the more hydrophobic phenyl analog 3-(hydroxy(phenyl)phosphoryl)propanoic acid (CEPP, LogP ~1.057) [1][2]. This intermediate lipophilicity is attributable to the propoxy substituent, which increases carbon chain length compared to the simple phosphonate but lacks the aromatic π-character of the phenyl group. The difference of +1.4 LogP units versus 3-phosphonopropionic acid corresponds to an approximately 25-fold higher octanol-water partition coefficient, potentially enhancing compatibility with moderately hydrophobic polymer matrices while retaining sufficient water solubility for aqueous processing [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.7 |
| Comparator Or Baseline | 3-Phosphonopropionic acid: XLogP3-AA = -2.1; CEPP: LogP = 1.057 |
| Quantified Difference | +1.4 LogP vs. 3-phosphonopropionic acid; -1.757 LogP vs. CEPP |
| Conditions | Computed values from PubChem (XLogP3-AA algorithm) and vendor-reported data |
Why This Matters
For procurement, this intermediate lipophilicity profile enables formulation flexibility—offering better polymer matrix compatibility than highly polar phosphonates and improved aqueous processability compared to hydrophobic aryl analogs, thereby reducing the need for co-solvents or compatibilizers.
- [1] PubChem. (2025). 3-[Hydroxy(propoxy)phosphoryl]propanoic acid. PubChem CID 86767433. View Source
- [2] PubChem. (2025). 3-Phosphonopropionic acid. PubChem CID 1682. View Source
